molecular formula C27H38N2O4 B13367714 2-(3,4-Dimethoxyphenyl)-5-[[2-(2,3-dimethoxyphenyl)ethyl](methyl)amino]-2-isopropylpentanenitrile

2-(3,4-Dimethoxyphenyl)-5-[[2-(2,3-dimethoxyphenyl)ethyl](methyl)amino]-2-isopropylpentanenitrile

Cat. No.: B13367714
M. Wt: 454.6 g/mol
InChI Key: GFUFSWDVBPBNNN-MHZLTWQESA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple methoxy groups and a nitrile functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of methoxy groups and the nitrile functional group. Common reagents used in these reactions include methanol, sodium methoxide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(2-methoxyphenoxy)-2-propanol oxalate
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • 4-Bromo-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile stands out due to its unique combination of methoxy groups and nitrile functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H38N2O4

Molecular Weight

454.6 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-12-13-23(30-4)25(18-22)32-6)15-9-16-29(3)17-14-21-10-8-11-24(31-5)26(21)33-7/h8,10-13,18,20H,9,14-17H2,1-7H3/t27-/m0/s1

InChI Key

GFUFSWDVBPBNNN-MHZLTWQESA-N

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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